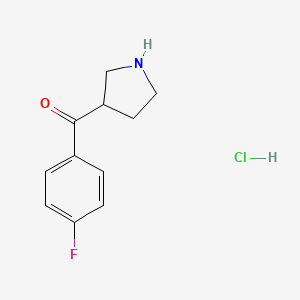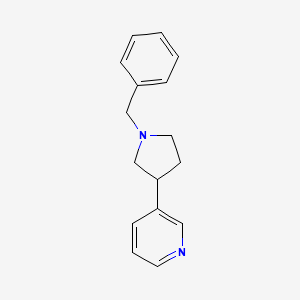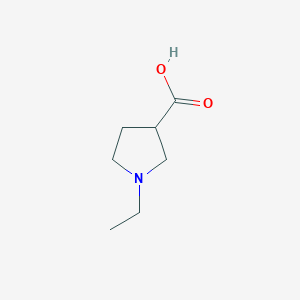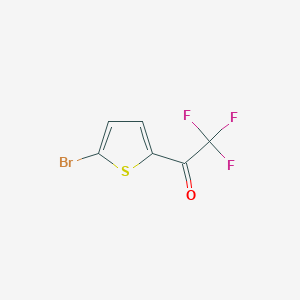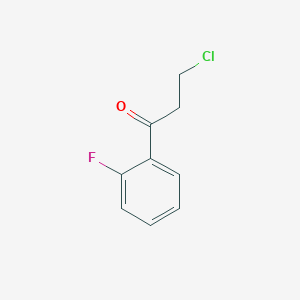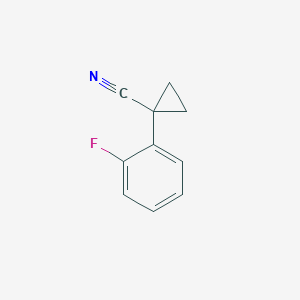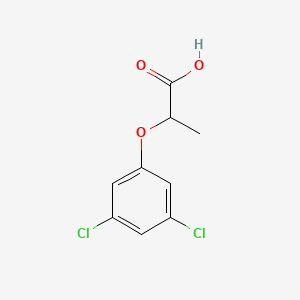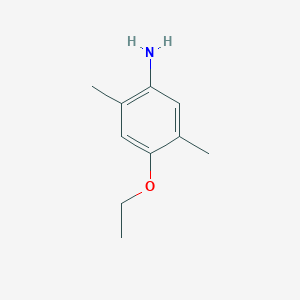
4-Ethoxy-2,5-dimethylaniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2,5-dimethylaniline contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 ether (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-Ethoxy-2,5-dimethylaniline has a molecular weight of 165.24 g/mol . It is a solid at room temperature and should be stored at 4°C, protected from light .Relevant Papers There are several papers related to 4-Ethoxy-2,5-dimethylaniline and similar compounds . These papers discuss various aspects such as differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives .
Applications De Recherche Scientifique
Biomass Conversion and Sustainable Materials
4-Ethoxy-2,5-dimethylaniline plays a role in the synthesis of furan derivatives from plant biomass, contributing to the development of sustainable polymers, fuels, and chemicals. This application is significant in seeking alternatives to non-renewable hydrocarbon sources, highlighting its potential in green chemistry and sustainable material production. The conversion process involves catalytic systems that facilitate the transformation of hexose carbohydrates and lignocellulose into valuable furan-based compounds, which can serve as monomers for polymer synthesis or as biofuels, emphasizing the chemical's versatility in supporting eco-friendly solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Enhancement of Photodynamic Therapy
In the medical field, 4-Ethoxy-2,5-dimethylaniline is explored for its potential to enhance photodynamic therapy (PDT), a treatment modality for various cancers and skin conditions. By improving the accumulation of protoporphyrin IX (PpIX) in lesions, this compound could optimize the therapeutic effects of PDT. Research indicates that strategies to increase the penetration of 5-aminolaevulinic acid (ALA) or its methyl ester (MAL) into the skin, potentially involving 4-Ethoxy-2,5-dimethylaniline, could lead to better clinical outcomes. The focus on such compounds underscores the ongoing efforts to refine PDT protocols for higher efficacy and patient outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Propriétés
IUPAC Name |
4-ethoxy-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFGRYUGZNOALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602552 | |
| Record name | 4-Ethoxy-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,5-dimethylaniline | |
CAS RN |
706822-63-1 | |
| Record name | 4-Ethoxy-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

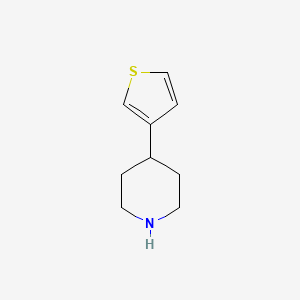
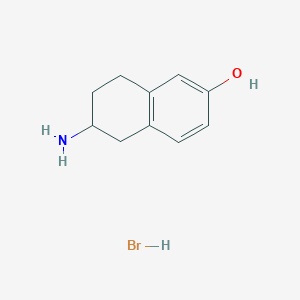
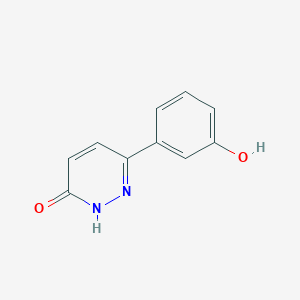
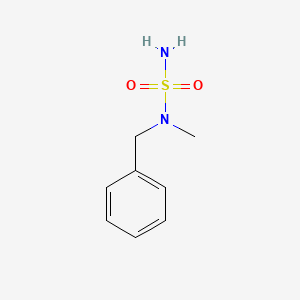
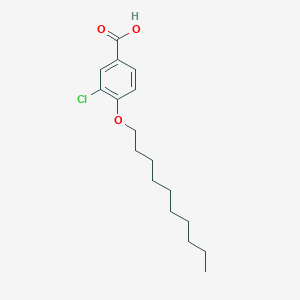

![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)
